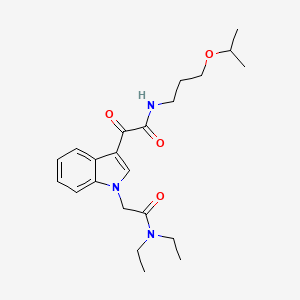

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide

Description

2-(1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide characterized by a 1H-indol-3-yl core substituted at the 1-position with a 2-(diethylamino)-2-oxoethyl group and an N-(3-isopropoxypropyl)-2-oxoacetamide side chain. The diethylamino group enhances solubility via its polar tertiary amine, while the isopropoxypropyl chain may improve lipophilicity and membrane permeability . This structural architecture aligns it with a class of compounds explored for anticancer and antimicrobial activities, though specific pharmacological data for this molecule remain to be fully elucidated in the literature reviewed.

Properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3-propan-2-yloxypropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4/c1-5-24(6-2)20(26)15-25-14-18(17-10-7-8-11-19(17)25)21(27)22(28)23-12-9-13-29-16(3)4/h7-8,10-11,14,16H,5-6,9,12-13,15H2,1-4H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTVNOVVLQFIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCOC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 462.58 g/mol. The structure features an indole core, which is commonly associated with various biological activities, and multiple functional groups that may influence its reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures to 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide exhibit significant antibacterial properties, particularly against resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis . A study found that related indole derivatives demonstrated low minimum inhibitory concentrations (MICs) against these pathogens, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Anticancer Properties

Indole derivatives are also known for their anticancer activities. Research has shown that certain indole-based compounds can inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis . For instance, some analogs have shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts, indicating their potential as selective anticancer agents.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical cellular processes. The presence of the diethylamino group enhances its lipophilicity, potentially facilitating better membrane permeability and target engagement .

Research Findings

Several studies have investigated the structure-activity relationships (SAR) of indole derivatives. Key findings include:

- Antimicrobial Testing : Compounds structurally similar to our compound were tested against various bacterial strains, revealing promising activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In vitro assays demonstrated that some derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting their role in cancer therapy .

Data Table: Biological Activity Summary

Case Studies

- Study on Antibacterial Activity : A recent study synthesized several indole derivatives and evaluated their antimicrobial activity against MRSA strains. The results indicated that certain compounds had MIC values lower than 1 µg/mL against MRSA, demonstrating their potential as effective antibiotics in clinical settings .

- Cytotoxicity in Cancer Research : Another investigation focused on the antiproliferative effects of indole-based compounds on various cancer cell lines. Results showed significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic applications .

Scientific Research Applications

Key Structural Features

- Indole Core : Known for various biological activities, including enzyme inhibition.

- Diethylamino Group : Enhances solubility and may influence biological activity.

- Oxacetamide Functional Group : Imparts potential for interaction with biological targets.

The compound exhibits several promising biological activities:

1. Antimicrobial Activity

Research indicates that compounds with indole structures often possess antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antimicrobial efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a new antimicrobial agent in treating infections.

2. Antitumor Properties

In vitro studies have demonstrated that this compound significantly reduces cell viability in multiple cancer cell lines, including breast and colon cancer cells. Mechanistic studies reveal that it induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

3. Enzyme Inhibition

The indole structure is associated with the inhibition of various enzymes, including kinases and phosphatases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses and may have therapeutic implications in diseases where these pathways are dysregulated.

Structure-Activity Relationship (SAR)

Recent research has focused on understanding the SAR of indole-based compounds. Modifications to the diethylamino group have been shown to enhance biological activity. For instance, increasing the size of alkyl substituents has been correlated with improved potency against tumor cells and increased selectivity for cancer cells over normal cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited an MIC comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Antitumor Properties

In vitro studies demonstrated that this compound significantly reduced cell viability in multiple cancer cell lines. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Research Findings

Recent findings emphasize the importance of further exploring this compound's therapeutic potentials. The unique combination of structural features allows for diverse interactions with biological targets, making it a candidate for drug development in areas such as oncology and infectious diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a common 2-oxoacetamide-indol-3-yl scaffold with several analogs, but its substituents confer distinct properties:

- Adamantane Derivatives: The adamantyl group in and enhances hydrophobic interactions, contributing to anticancer activity against Hela and MCF7 cells (IC50: 1.2–9.8 µM).

- Antimicrobial Indole Derivatives : The 3-bromopropyl and 2-nitrophenyl substituents in enhance antimicrobial potency, suggesting that halogenation and nitro groups could be explored in the target compound for similar applications .

Q & A

Q. What are the optimized synthetic routes for 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with indole core functionalization. For example, coupling the diethylamino-oxoethyl group to the indole moiety via nucleophilic substitution or amidation, followed by introducing the isopropoxypropyl acetamide side chain. Key steps include:

- Step 1 : Condensation of 1H-indole-3-carbaldehyde with diethylaminoethyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .

- Step 2 : Activation of the oxoacetamide group using coupling agents like EDC/HOBt, followed by reaction with 3-isopropoxypropylamine .

- Optimization : Adjusting reaction time (e.g., overnight stirring for complete conversion) and temperature (room temperature to 50°C) improves yield. Chromatographic purification (e.g., silica gel with CH₂Cl₂/MeOH gradients) ensures purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR , IR , and HRMS is essential:

- ¹H NMR : Peaks at δ 7.3–7.7 ppm confirm aromatic indole protons, while δ 3.5–4.2 ppm corresponds to the isopropoxypropyl and diethylaminoethyl groups .

- IR : Stretching bands near 1650–1750 cm⁻¹ validate carbonyl groups (amide and oxoacetamide) .

- HRMS : Exact mass analysis (e.g., M+H⁺ or M+Na⁺ peaks) confirms molecular formula .

Q. What physicochemical properties (e.g., solubility, stability) must be characterized for in vitro assays?

- Methodological Answer : Key properties include:

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectroscopy. Analogous compounds show limited water solubility but high solubility in polar aprotic solvents .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Light-sensitive compounds require amber vials .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., conflicting IC₅₀ values) be systematically resolved?

- Methodological Answer : Address discrepancies through:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls.

- Dose-Response Curves : Use 8–12 concentration points in triplicate to improve reliability .

- Meta-Analysis : Compare with structurally similar indole derivatives (e.g., isoindole or pyridine analogs) to identify structure-activity trends .

Q. What computational strategies are effective for predicting target protein interactions and binding modes?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Identification : Screen against databases like PDB or AlphaFold for proteins with indole-binding pockets (e.g., kinases or GPCRs) .

- Binding Affinity : Calculate ΔG values using MM-PBSA. Validate with experimental SPR or ITC data .

Q. How can metabolic stability be improved without compromising target affinity?

- Methodological Answer : Apply prodrug strategies or structural modifications :

- Prodrugs : Introduce ester groups on the isopropoxypropyl chain for hydrolytic activation in target tissues .

- Cytochrome P450 Avoidance : Replace labile groups (e.g., methyl substituents) with fluorine or deuterium to reduce oxidative metabolism .

- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with balanced logP (2–4) and low CYP inhibition .

Data Contradiction and Validation

Q. What experimental controls are mandatory when evaluating this compound’s off-target effects in kinase assays?

- Methodological Answer : Include:

- Positive Controls : Staurosporine (pan-kinase inhibitor) and DMSO vehicle controls.

- Counter-Screens : Test against unrelated enzymes (e.g., phosphatases) to confirm specificity .

- Cellular Toxicity Assays : Measure viability (MTT or ATP-based) to distinguish cytotoxicity from target inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.